
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is a research chemical with the molecular formula C7H9BrN2O and a molecular weight of 217.06 . It is a solid compound with a complexity of 163 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a bromine atom and an ethanone group .Physical And Chemical Properties Analysis
This compound has a boiling point of 298.6±25.0 ℃ at 760 mmHg and a density of 1.5±0.1 g/cm3 . It has a topological polar surface area of 34.9 .Scientific Research Applications
Antimicrobial Activity
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone derivatives demonstrate notable antimicrobial properties. For instance, certain derivatives, synthesized from ethyl 2-(1H-pyrazol-1-yl)acetate and other compounds, showed significant antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Psuedomonas aeruginosa (Asif et al., 2021). Additionally, similar compounds bearing benzimidazole and pyrazoline motifs were found to exhibit antimicrobial activity against various gram-positive and gram-negative bacteria, as well as strains of fungi (Desai et al., 2017).
Pharmaceutical Research
In pharmaceutical research, specific derivatives of this compound, such as EST64454, have been identified as potential clinical candidates for pain management due to their high metabolic stability and notable antinociceptive properties (Díaz et al., 2020).
Synthetic Chemistry
In the realm of synthetic chemistry, compounds like 2-bromo-1-(1H-pyrazol-4-yl)ethanone serve as versatile precursors for synthesizing a variety of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines}, showcasing the structural diversity and utility of these derivatives in generating complex molecular architectures (Salem et al., 2016).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of certain this compound derivatives have been analyzed both experimentally and theoretically. Investigations into the geometry, hyper-conjugative interactions, charge transfer, and molecular electrostatic potential of these compounds contribute to a deeper understanding of their chemical behavior and potential applications in fields like nonlinear optics and as potential anti-neoplastic agents (Mary et al., 2015).
Properties
IUPAC Name |
1-(4-bromo-1-ethylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHSNRPCAWRVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

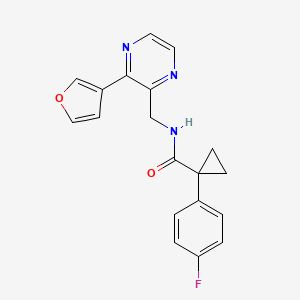
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2929513.png)

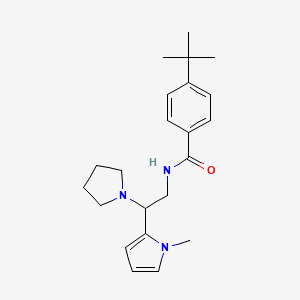

![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)
![N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2929522.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)
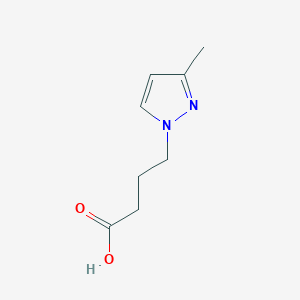
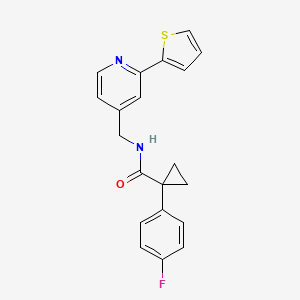
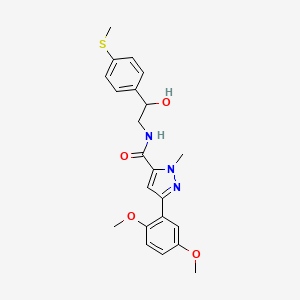
![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)
